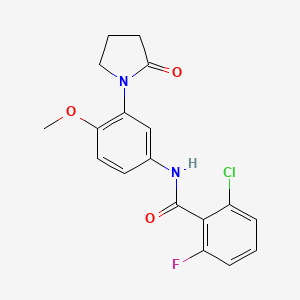

![molecular formula C6H2BrF3N4O B2698322 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1989671-52-4](/img/structure/B2698322.png)

3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, also known as BTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTP is a pyrazolopyrimidinone derivative that has a unique structure and exhibits interesting biological properties.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

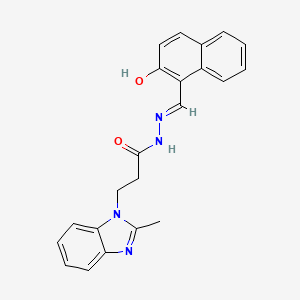

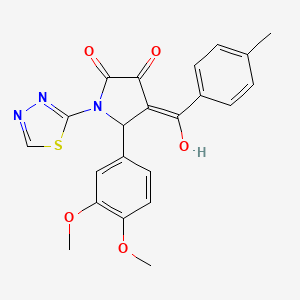

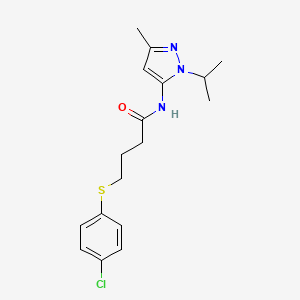

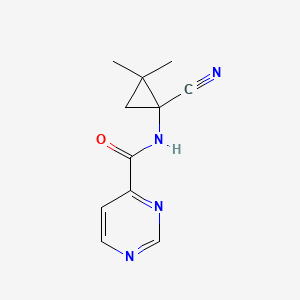

The chemical compound "3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol" has been a key precursor in the synthesis of various derivatives with significant biological activities. Research in this area has explored its utility in creating compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer and Anti-5-Lipoxygenase Agents

Novel series of derivatives have been synthesized, showcasing potential as anticancer and anti-5-lipoxygenase agents, indicating their role in the development of new therapeutic options for cancer and inflammation-related diseases (Rahmouni et al., 2016).

Efficient Synthesis Techniques

The compound has facilitated the efficient synthesis of diverse 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, contributing to the drug discovery process by providing a straightforward method for producing structurally varied molecules with potential biological activities (Jismy et al., 2020).

Antimicrobial Activity

The synthesized derivatives have demonstrated promising antimicrobial properties, offering insights into the development of new antimicrobial agents.

Synthesis of Antimicrobial Additives

Research has been conducted on creating new antimicrobial additives based on pyrimidine derivatives for use in surface coatings and printing ink pastes, showcasing the versatility of the compound in various applications (El‐Wahab et al., 2015).

Pyrazolo[3,4-d]pyrimidine-based Antimicrobials

Derivatives have been developed as novel classes of antimicrobials with promising activities against Gram-positive bacteria, highlighting the compound's contribution to addressing bacterial resistance issues (Ali et al., 2003).

Anti-inflammatory Properties

The compound has also been the basis for synthesizing new molecules with anti-inflammatory activities, potentially offering safer alternatives to existing medications.

- Development of Anti-inflammatory Agents: A series of derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some showing comparable or superior activity to standard drugs, emphasizing the compound's role in the discovery of new therapeutic options (Aggarwal et al., 2014).

Mecanismo De Acción

Target of Action

Similar pyrimidine derivatives have been reported to exhibit antifungal activities against certain pathogenic fungi .

Mode of Action

It is known that pyrimidine derivatives can interact with biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .

Result of Action

Similar pyrimidine derivatives have been reported to exhibit antifungal activities .

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

3-bromo-6-(trifluoromethyl)-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3N4O/c7-2-1-3(14-13-2)11-5(6(8,9)10)12-4(1)15/h(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLMQSHQRJTOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NN=C1N=C(NC2=O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B2698241.png)

![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide](/img/structure/B2698246.png)

![(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698251.png)

![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)

![[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid](/img/structure/B2698261.png)